molecular formula C28H40N4O6 B14313855 but-2-enedioic acid;1-(4-pyrrolidin-1-ylbut-2-ynyl)pyrrolidin-2-one CAS No. 112119-95-6

but-2-enedioic acid;1-(4-pyrrolidin-1-ylbut-2-ynyl)pyrrolidin-2-one

Cat. No.: B14313855
CAS No.: 112119-95-6
M. Wt: 528.6 g/mol
InChI Key: ZEFIBVNQVIBBMS-UHFFFAOYSA-N
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Description

But-2-enedioic acid;1-(4-pyrrolidin-1-ylbut-2-ynyl)pyrrolidin-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a combination of but-2-enedioic acid and a pyrrolidin-2-one moiety, linked through a but-2-ynyl chain substituted with a pyrrolidine ring. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of but-2-enedioic acid;1-(4-pyrrolidin-1-ylbut-2-ynyl)pyrrolidin-2-one typically involves multi-step organic reactions. One common approach is:

    Starting Materials: The synthesis begins with but-2-enedioic acid and 1-(4-bromobut-2-ynyl)pyrrolidin-2-one.

    Reaction Conditions: The reaction is carried out under an inert atmosphere, often using a palladium catalyst to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

But-2-enedioic acid;1-(4-pyrrolidin-1-ylbut-2-ynyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, where nucleophiles replace leaving groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like hydroxide ions (OH-), halides (Cl-, Br-)

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Substituted pyrrolidine derivatives

Scientific Research Applications

But-2-enedioic acid;1-(4-pyrrolidin-1-ylbut-2-ynyl)pyrrolidin-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of but-2-enedioic acid;1-(4-pyrrolidin-1-ylbut-2-ynyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    But-2-enedioic acid derivatives: Compounds with similar structures but different substituents on the but-2-enedioic acid moiety.

    Pyrrolidin-2-one derivatives: Compounds with variations in the pyrrolidin-2-one ring or different substituents on the nitrogen atom.

Uniqueness

But-2-enedioic acid;1-(4-pyrrolidin-1-ylbut-2-ynyl)pyrrolidin-2-one is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with a distinct set of molecular targets and exhibit unique chemical reactivity compared to other similar compounds.

Properties

CAS No.

112119-95-6

Molecular Formula

C28H40N4O6

Molecular Weight

528.6 g/mol

IUPAC Name

but-2-enedioic acid;1-(4-pyrrolidin-1-ylbut-2-ynyl)pyrrolidin-2-one

InChI

InChI=1S/2C12H18N2O.C4H4O4/c2*15-12-6-5-11-14(12)10-4-3-9-13-7-1-2-8-13;5-3(6)1-2-4(7)8/h2*1-2,5-11H2;1-2H,(H,5,6)(H,7,8)

InChI Key

ZEFIBVNQVIBBMS-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC#CCN2CCCC2=O.C1CCN(C1)CC#CCN2CCCC2=O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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